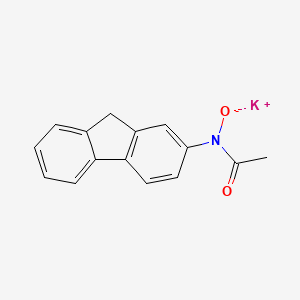
Dysprosium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium-doped zinc oxide (Dy:ZnO) is a compound that combines the properties of dysprosium and zinc oxide. Dysprosium is a rare-earth element with the symbol “Dy” and atomic number 66, known for its magnetic properties and high thermal neutron absorption cross-section . Zinc oxide (ZnO) is a semiconductor with a wide range of applications, including in electronics, optics, and as a photocatalyst . The combination of these two elements results in a material with unique properties that are useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium-doped zinc oxide can be synthesized using several methods, including:
Spray Pyrolysis: This method involves spraying a solution containing zinc and dysprosium precursors onto a heated substrate.
Sol-Gel Method: In this technique, zinc and dysprosium precursors are dissolved in a solvent, and a gel is formed through hydrolysis and polycondensation reactions.
Solution Combustion: This method involves dissolving zinc and dysprosium precursors in a fuel, such as urea or glycine, and then igniting the solution to produce Dy:ZnO nanoparticles.
Industrial Production Methods
Industrial production of dysprosium-doped zinc oxide typically involves large-scale spray pyrolysis or sol-gel methods due to their scalability and cost-effectiveness. These methods allow for the production of high-purity Dy:ZnO with controlled particle sizes and morphologies .
Chemical Reactions Analysis
Types of Reactions
Dysprosium-doped zinc oxide undergoes several types of chemical reactions, including:
Oxidation: Dy:ZnO can be oxidized to form dysprosium oxide (Dy2O3) and zinc oxide (ZnO).
Substitution: Dysprosium can substitute for zinc in the ZnO lattice, altering the material’s properties.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Substitution: Achieved during the synthesis process, where dysprosium precursors are introduced into the zinc oxide matrix.
Major Products Formed
Oxidation: Dysprosium oxide (Dy2O3) and zinc oxide (ZnO).
Reduction: Dysprosium(II) compounds, which are often highly reactive and less stable.
Substitution: Dy:ZnO with altered electronic and optical properties.
Scientific Research Applications
Dysprosium-doped zinc oxide has a wide range of scientific research applications, including:
Gas Sensing: Dy:ZnO is used in gas sensors for detecting nitrogen dioxide (NO2) due to its high sensitivity and selectivity.
Photocatalysis: Dy:ZnO thin films are used as photocatalysts for degrading organic pollutants under sunlight irradiation.
Optoelectronics: Dy:ZnO is used in optoelectronic devices, such as light-emitting diodes (LEDs) and solar cells, due to its unique luminescence properties.
Magnetoelectronics: Dy:ZnO is explored for applications in spintronics, where both spin and charge can be manipulated for advanced electronic devices.
Mechanism of Action
The mechanism by which dysprosium-doped zinc oxide exerts its effects involves several molecular targets and pathways:
Catalytic Role: Dysprosium ions in the ZnO matrix enhance the material’s catalytic activity by providing additional active sites for reactions.
Optical Properties: Dysprosium doping alters the bandgap of ZnO, enhancing its optical properties for applications in optoelectronics.
Magnetic Properties: Dysprosium’s magnetic properties contribute to the overall magnetic behavior of Dy:ZnO, making it useful in magnetoelectronic applications.
Comparison with Similar Compounds
Dysprosium-doped zinc oxide can be compared with other similar compounds, such as:
Europium-doped Zinc Oxide (EuZnO): Similar to Dy:ZnO, Eu:ZnO is used in optoelectronic applications due to its unique luminescence properties.
Terbium-doped Zinc Oxide (TbZnO): Tb:ZnO is used in magnetoelectronics and photocatalysis, similar to Dy:ZnO.
Gadolinium-doped Zinc Oxide (GdZnO): Gd:ZnO is explored for its magnetic and optical properties, making it useful in various electronic applications.
Conclusion
Dysprosium-doped zinc oxide is a versatile compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation methods, chemical reactions, and mechanism of action contribute to its wide range of uses, from gas sensing to optoelectronics and magnetoelectronics. By comparing it with similar compounds, we can appreciate its unique characteristics and potential for future research and development.
Properties
CAS No. |
12019-96-4 |
|---|---|
Molecular Formula |
DyZn |
Molecular Weight |
227.9 g/mol |
IUPAC Name |
dysprosium;zinc |
InChI |
InChI=1S/Dy.Zn |
InChI Key |
ZXEUHLSJXQHRAN-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


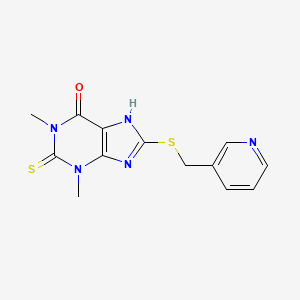
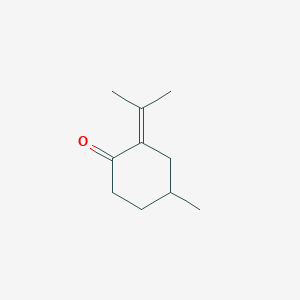

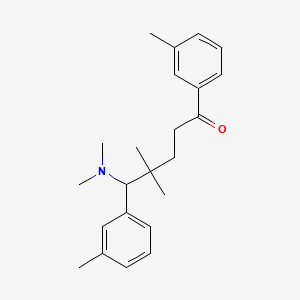


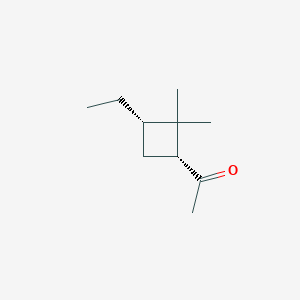
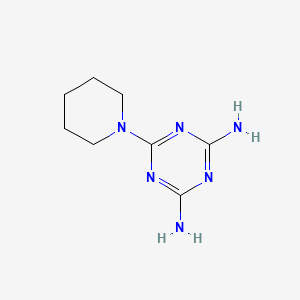
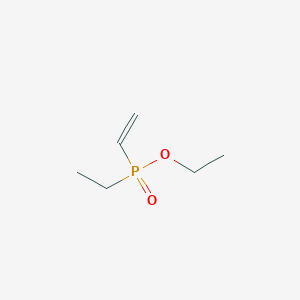
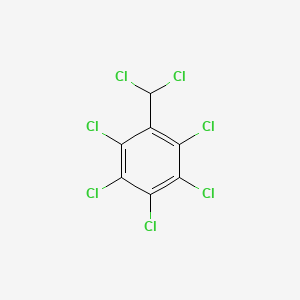

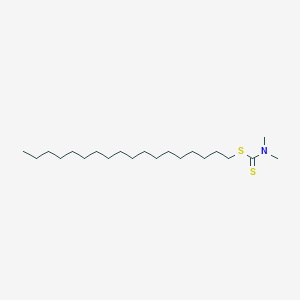
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)
